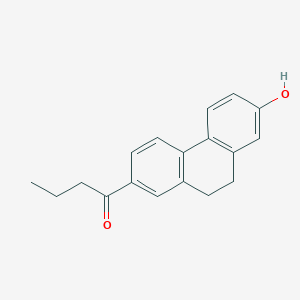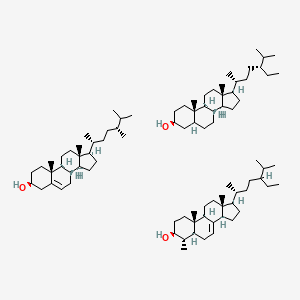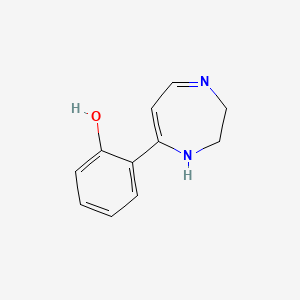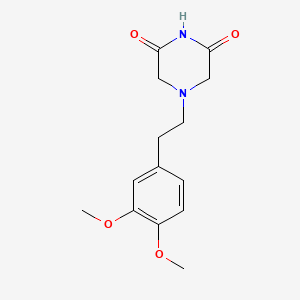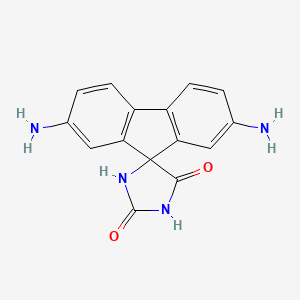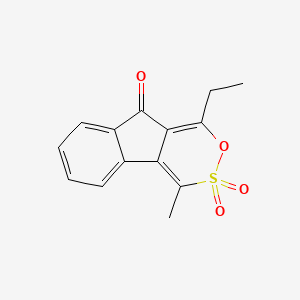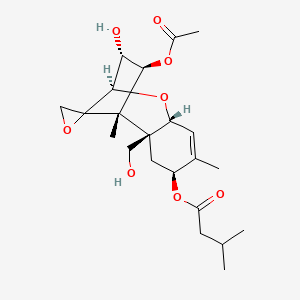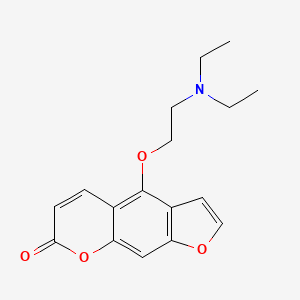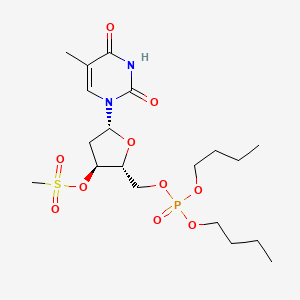
5'-Thymidylic acid, dibutyl ester, 3'-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is a chemical compound that belongs to the class of thymidine nucleotides It is a derivative of thymidylic acid, where the phosphate group is esterified with dibutyl groups and the 3’-hydroxyl group is substituted with a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate typically involves the esterification of thymidylic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibutyl ester. The methanesulfonate group is introduced by reacting the dibutyl ester with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like ammonia or thiol compounds under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Mecanismo De Acción
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis, such as thymidylate synthase and DNA polymerase.
Pathways: It participates in the nucleotide salvage pathway and de novo synthesis of thymidine triphosphate, which are crucial for DNA replication and repair
Comparación Con Compuestos Similares
Similar Compounds
Thymidine monophosphate: A nucleotide used as a monomer in DNA.
Deoxythymidine monophosphate: Another form of thymidine monophosphate with similar applications.
Thymidine-5’-phosphate: A phosphorylated form of thymidine used in various biochemical processes
Uniqueness
5’-Thymidylic acid, dibutyl ester, 3’-methanesulfonate is unique due to its specific esterification and sulfonation, which confer distinct chemical properties and reactivity. These modifications enhance its stability and make it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
130752-99-7 |
|---|---|
Fórmula molecular |
C19H33N2O10PS |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C19H33N2O10PS/c1-5-7-9-27-32(24,28-10-8-6-2)29-13-16-15(31-33(4,25)26)11-17(30-16)21-12-14(3)18(22)20-19(21)23/h12,15-17H,5-11,13H2,1-4H3,(H,20,22,23)/t15-,16+,17+/m0/s1 |
Clave InChI |
OEMKFIQLTWCFTO-GVDBMIGSSA-N |
SMILES isomérico |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






